molecular formula C13H11FN2O2 B4519927 N-cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxamide

N-cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxamide

Cat. No.: B4519927
M. Wt: 246.24 g/mol
InChI Key: PGRZWMUJKVVOKU-UHFFFAOYSA-N
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Description

N-cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties

Scientific Research Applications

N-cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its role in developing new antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

Fluoroquinolones have a specific mechanism of action, different from antibiotics and other groups of antibacterials (cephalosporins, aminoglycosides, etc.) . They inhibit bacterial DNA-gyrase, which allows them to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .

Safety and Hazards

Fluoroquinolones are generally considered safe for use, but they do come with some hazards. For instance, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 . It is recommended to avoid release to the environment and to take precautionary measures if swallowed .

Future Directions

The future of fluoroquinolones lies in the development of new molecules containing this nucleus. Many research reports have been generated in a brief span of time, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by fluorination and subsequent amide formation . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under stringent conditions to maintain consistency and quality. The use of automated reactors and continuous monitoring systems helps in optimizing the reaction parameters and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, where halogen atoms are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can produce hydroquinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different structural features.

    Levofloxacin: Known for its broad-spectrum antibacterial activity.

    Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.

Uniqueness

N-cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxamide is unique due to its cyclopropyl group, which imparts distinct chemical properties and potentially different biological activities compared to other fluoroquinolones .

This compound’s unique structure and versatile applications make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

N-cyclopropyl-6-fluoro-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c14-7-1-4-11-9(5-7)12(17)10(6-15-11)13(18)16-8-2-3-8/h1,4-6,8H,2-3H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRZWMUJKVVOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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